Home > Products > Screening Compounds P84833 > Methotrexate 1-methyl ester
Methotrexate 1-methyl ester - 66147-29-3

Methotrexate 1-methyl ester

Catalog Number: EVT-275405
CAS Number: 66147-29-3
Molecular Formula: C21H24N8O5
Molecular Weight: 468.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methotrexate 1-methyl ester is an impurity of Methotrexate, a folic acid antagonist. Used as a antineoplastic and antirheumatic.
Overview

Methotrexate 1-methyl ester is a derivative of methotrexate, a well-known folic acid antagonist primarily used in cancer treatment and autoimmune diseases. This compound is often studied as an impurity of methotrexate and exhibits similar biological activities. Methotrexate itself inhibits dihydrofolate reductase, an enzyme crucial for nucleotide synthesis, making it effective in various therapeutic applications.

Source and Classification

Methotrexate 1-methyl ester is classified under the category of antimetabolites and is recognized for its role in inhibiting cellular proliferation. It is identified by the chemical registry number 66147-29-3 and is commonly utilized in both laboratory research and pharmaceutical development .

Synthesis Analysis

Methods

The synthesis of Methotrexate 1-methyl ester typically involves the esterification of methotrexate using methanol as a reactant. The reaction is generally catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is conducted under room temperature conditions. The following outlines the technical details involved in the synthesis:

  • Reactants: Methotrexate and methanol.
  • Catalysts: Acid catalysts (e.g., sulfuric acid).
  • Solvent: Methanol serves both as a reactant and solvent.
  • Reaction Conditions: Carried out at room temperature.

Purification methods for the synthesized compound may include recrystallization or chromatography to eliminate impurities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Methotrexate 1-methyl ester retains the core structure of methotrexate with an additional methyl group attached to the ester functional group. The compound's molecular formula can be represented as follows:

  • Molecular Formula: C₁₉H₁₈N₄O₅
  • Molecular Weight: Approximately 394.37 g/mol.

The structural representation highlights the presence of a pteridine ring system, which is characteristic of folic acid derivatives, alongside other functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Methotrexate 1-methyl ester can undergo several chemical reactions, including:

  • Hydrolysis: The ester group can be hydrolyzed to regenerate methotrexate and methanol. This reaction can occur under acidic or basic conditions.
    • Reagents: Hydrochloric acid or sodium hydroxide may be used.
  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the pteridine ring.
    • Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can occur at nitro groups present in the structure.
    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed .
Mechanism of Action

The mechanism of action for Methotrexate 1-methyl ester involves inhibition of dihydrofolate reductase, similar to its parent compound, methotrexate. By inhibiting this enzyme, Methotrexate 1-methyl ester effectively reduces the levels of tetrahydrofolate, which is essential for the synthesis of nucleotides required for DNA replication and cell division. This mechanism underlies its efficacy in treating cancer and autoimmune disorders by impeding cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

Methotrexate 1-methyl ester exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol; limited solubility in non-polar solvents.

Chemical Properties

The chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to its ester functional group, facilitating hydrolysis and other chemical transformations .
Applications

Methotrexate 1-methyl ester has several scientific applications:

  • Analytical Chemistry: Used as a reference compound to study the behavior of methotrexate derivatives.
  • Biological Research: Investigated for its biological activities and metabolic pathways related to methotrexate.
  • Pharmacokinetics Studies: Serves as a model compound for studying the pharmacokinetics and pharmacodynamics of methotrexate.
  • Drug Development: Employed in developing new drug formulations and delivery systems aimed at enhancing therapeutic efficacy .
Introduction to Methotrexate 1-Methyl Ester

Historical Context and Discovery of Methotrexate Derivatives

The development of methotrexate derivatives is intrinsically linked to the history of folate antagonists. Methotrexate originated from seminal work in the 1940s when Sidney Farber and biochemist Yellapragada SubbaRow synthesized aminopterin (4-aminofolic acid) – the first folate antagonist to induce temporary remissions in childhood acute lymphoblastic leukemia [1] [8]. This breakthrough validated the concept of antimetabolite chemotherapy. Methotrexate (initially termed amethopterin) emerged shortly after as a methylated derivative of aminopterin, offering improved synthetic feasibility and reduced toxicity while retaining dihydrofolate reductase (DHFR) inhibition [1] [8].

The exploration of esterified MTX derivatives, including Methotrexate 1-methyl ester, arose later in the 20th century, driven by efforts to:

  • Modulate Pharmacokinetics: Overcome limitations of parental MTX, such as poor membrane permeability and reliance on active transport (e.g., via the reduced folate carrier, RFC).
  • Probe Structure-Activity Relationships (SAR): Systematically alter MTX's glutamyl region to understand binding requirements for target enzymes like DHFR and folylpolyglutamate synthetase (FPGS) [3].
  • Develop Prodrugs: Create lipophilic derivatives capable of passive diffusion into cells, where ester hydrolysis would regenerate active MTX, potentially bypassing transport-mediated resistance mechanisms [5] [6].

Methotrexate 1-methyl ester represents one such early SAR exploration, specifically esterifying the proximal (α) carboxyl group of MTX's glutamate residue. Its documented existence is primarily as a reference standard in analytical chemistry for monitoring MTX purity and as a tool compound in biochemical studies [4] [6] [9].

Structural and Functional Relationship to Methotrexate

Methotrexate 1-methyl ester maintains the core pteridine-para-aminobenzoic acid (PABA) structure of MTX but features a critical modification at the glutamic acid moiety.

  • Core Structure Preservation: Like MTX, it possesses the 2,4-diaminopteridine ring essential for high-affinity binding to the active site of DHFR. The N-methyl-para-aminobenzoyl group linker and the peptide bond connecting it to the glutamic acid derivative are also retained. This conserved structure suggests potential, though likely attenuated, interaction with primary targets like DHFR and possibly thymidylate synthase (TS) or aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) [3] [6].
  • Key Modification - Alpha-Carboxyl Esterification: The defining structural difference is the esterification of the α-carboxylic acid group of MTX's glutamic acid side chain to a methyl ester (-COOCH₃). This modification:
  • Alters Charge: Converts a negatively charged carboxylate (at physiological pH) to a neutral ester.
  • Reduces Polarity: Decreases the molecule's overall hydrophilicity.
  • Blocks Polyglutamation: Prevents the addition of glutamate residues by folylpolyglutamate synthetase (FPGS), a critical step for MTX retention and enhanced potency against intracellular enzymes like AICAR Tfase [3] [6].

Table 1: Structural Comparison of Methotrexate and Methotrexate 1-Methyl Ester

Structural FeatureMethotrexate (MTX)Methotrexate 1-Methyl EsterFunctional Consequence
Pteridine Ring2,4-Diamino substitutionIdenticalMaintains high-affinity binding to DHFR active site
N10Methyl groupIdenticalContributes to DHFR binding affinity and specificity vs. folate
PABA LinkerPresentIdenticalEssential spacer, contributes to binding
Glutamate α-Carboxyl GroupFree carboxylic acid (-COOH)Methyl ester (-COOCH3)1. Neutralizes charge at this position2. Increases lipophilicity3. Prevents polyglutamation
Glutamate γ-Carboxyl GroupFree carboxylic acid (-COOH)Free carboxylic acid (-COOH)Retains negative charge; potential for interactions or salt formation

Table 2: Physicochemical Properties of Methotrexate and Methotrexate 1-Methyl Ester

PropertyMethotrexate (MTX)Methotrexate 1-Methyl EsterExperimental Basis (Reference Context)
Molecular FormulaC20H22N8O5C22H26N8O5PubChem CID 126941 (MTX) vs. PubChem CID 72941585 / MedKoo 597185 [2] [6]
Molecular Weight454.44 g/mol468.47 g/molMedKoo Data [6]
Key Ionizable Groupsα-COOH (pKa~3.8), γ-COOH (pKa~4.8), Pteridine N1 (pKa~5.6), Amine N8 (pKa~10.3)γ-COOH (pKa~4.8), Pteridine N1 (pKa~5.6), Amine N8 (pKa~10.3)Loss of α-carboxyl ionization; reduced overall charge [9]
Lipophilicity (log P)~ -1.5 to -1.9 (Hydrophilic)Higher than MTX (Estimated)Increased passive diffusion potential due to esterification [5] [6]

Functional Consequences:

  • Target Affinity: The preserved pteridine-PABA core suggests potential DHFR binding. However, esterification may alter binding kinetics compared to MTX, as the free α-carboxylate of MTX forms critical ionic/hydrogen bonds with DHFR residues (e.g., Arg 28/32 in human DHFR). Data confirming its potency as a direct DHFR inhibitor is limited [3] [6].
  • Transport Mechanism: MTX relies heavily on active transport (RFC, PCFT). The increased lipophilicity and neutral charge of the 1-methyl ester could enable enhanced passive diffusion across cell membranes, potentially circumventing transport deficiencies associated with MTX resistance [5] [6].
  • Intracellular Metabolism: The methyl ester group is susceptible to hydrolysis by intracellular esterases, potentially regenerating active MTX. However, the inability to form polyglutamates (due to blocked α-carboxyl) is a major functional divergence. MTX polyglutamates (MTX-PGs) are crucial for prolonged intracellular retention and inhibition of enzymes beyond DHFR (e.g., AICAR Tfase). Consequently, Methotrexate 1-methyl ester likely exhibits reduced persistence and a narrower spectrum of enzymatic inhibition within the cell compared to MTX-PGs [3] [6].

Rationale for Esterification: Pharmacological and Chemical Advantages

The synthesis of Methotrexate 1-methyl ester, and ester derivatives in general, is driven by specific pharmacological and chemical objectives aimed at overcoming limitations of the parent drug methotrexate.

  • Overcoming Transport-Mediated Resistance: A primary rationale is to bypass dependence on active uptake mechanisms. MTX resistance in cancer cells (e.g., triple-negative breast cancer MDA-MB-231) often involves downregulation of RFC (SLC19A1) or upregulation of efflux pumps. The increased lipophilicity (log P) conferred by methyl esterification promotes passive transmembrane diffusion [5] [6]. This allows cellular entry independent of compromised transporters, potentially restoring cytotoxicity in resistant cell lines. Evidence shows similar amino acid ester conjugates (e.g., Methotrexate-γ-aspartate) exhibit altered uptake profiles [5].

  • Improving Cellular Uptake Efficiency: Even in cells with functional transporters, passive diffusion can supplement active uptake, potentially leading to higher intracellular concentrations of the ester derivative. Once inside the cell, esterase-mediated hydrolysis can release MTX, effectively utilizing the cell as a site for active drug generation [5] [6].

  • Enhancing Nanocarrier Loading and Delivery: Lipophilicity is a key factor for efficient encapsulation within lipid-based nanocarriers like Lipidic Nanocapsules (LNCs), solid lipid nanoparticles (SLNs), or polymeric micelles. Methotrexate's hydrophilicity limits its loading efficiency. Esters like Methotrexate 1-methyl ester demonstrate improved compatibility with lipid matrices [5]. This facilitates higher drug payloads in nanocarriers designed for tumor-targeted delivery, potentially improving therapeutic indices through enhanced permeability and retention (EPR) effects or active targeting. Studies demonstrate the effectiveness of MTX-amino acid methyl ester-loaded LNCs against resistant breast cancer models [5].

  • Chemical Stability and Synthetic Intermediacy: Esterification can offer improved stability for specific analytical or synthetic purposes. Methotrexate 1-methyl ester serves as a well-defined impurity standard for monitoring MTX pharmaceutical quality [6] [9]. Furthermore, selectively protected esters like the 1-methyl ester can be crucial intermediates in multi-step organic syntheses aimed at creating more complex MTX conjugates (e.g., coupling the γ-carboxyl to peptides or polymers while the α-carboxyl is temporarily masked as the ester) [5] [6].

  • Prodrug Potential (Conceptual): While Methotrexate 1-methyl ester itself is primarily a tool compound, its design embodies the classic prodrug strategy. The ester acts as a promotiety, masking a polar functional group to improve membrane permeation. Subsequent enzymatic hydrolysis (by carboxylesterases) within tissues or cells aims to regenerate the active parent drug (MTX) [5] [6]. The extent and rate of this bioconversion in vivo would be critical for therapeutic efficacy.

Table 3: Pharmacological & Chemical Rationale for Methotrexate 1-Methyl Esterification

RationaleMechanistic BasisExperimental Support from Literature
Bypass Transport ResistanceIncreased lipophilicity enables passive diffusion, independent of RFC/PCFT transporters.Enhanced efficacy of lipophilic MTX conjugates (e.g., MCME, MAME) in resistant MDA-MB-231 cells [5].
Improve Cellular UptakePassive diffusion supplements/replaces active transport; intracellular hydrolysis releases MTX.General principle of ester prodrugs; demonstrated for other MTX esters/analogs [5] [6].
Facilitate Nanocarrier LoadingHigher lipophilicity improves partition coefficient into lipidic/polymeric carriers.Successful encapsulation of MTX-amino acid methyl esters (MCME, MADE) in lipidic nanocapsules [5].
Chemical Stability/AnalysisDefined chemical entity; stable under analytical conditions; used as impurity marker.Listed as "Methotrexate related compound I" in pharmacopeial standards [6] [9].
Synthetic VersatilityProtects α-carboxyl, allowing selective modification of γ-carboxyl or other functional groups.Common strategy in peptide/prodrug synthesis involving glutamic acid derivatives [5].

Properties

CAS Number

66147-29-3

Product Name

Methotrexate 1-methyl ester

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

Molecular Formula

C21H24N8O5

Molecular Weight

468.47

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1

InChI Key

JYFDQHNTJJOKAS-AWEZNQCLSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Methotrexate 1-methyl ester; Methotrexate alpha-methyl ester; Methotrexate related compound I;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.